3-Ethylpentanoic acid

Descripción general

Descripción

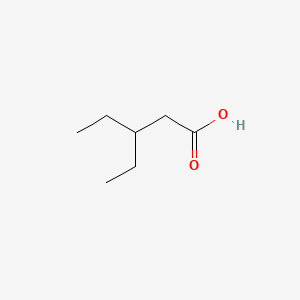

3-Ethylpentanoic acid is an organic compound with the molecular formula C7H14O2. It is a carboxylic acid characterized by the presence of an ethyl group attached to the third carbon of a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of pentanoic acid with ethyl halides under basic conditions. Another method includes the oxidation of 3-ethylpentanol using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-ethylpentenoic acid. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Análisis De Reacciones Químicas

Formation of Nitriles

3-Ethylpentanoic acid can be converted into 3-ethylpentanenitrile via reaction with ammonia under dehydrating conditions. This transformation involves the substitution of the hydroxyl group by a nitrile group.

Reaction Conditions

-

Reagents: Ammonia (NH₃), heat

-

Mechanism: Nucleophilic substitution followed by dehydration

-

Product: 3-Ethylpentanenitrile

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions

-

Reagents: Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Mechanism: Hydride transfer followed by protonation

-

Product: 3-Ethylpentanol

Esterification

This compound reacts with alcohols to form esters, a reaction catalyzed by acid.

Reaction Conditions

-

Reagents: Alcohol (e.g., methanol), sulfuric acid (H₂SO₄)

-

Product: Methyl 3-ethylpentanoate

Amide Formation

The acid reacts with amines to form amides, crucial in peptide synthesis.

Reaction Conditions

-

Reagents: Amine (e.g., isobutylamine), coupling agents (e.g., DCC)

-

Product: N-Isobutyl-3-ethylpentanamide

Hydrocarboxylation with CO₂ and H₂

Rhodium-catalyzed reactions enable carboxylation under specific conditions.

Reaction Data (Table 1)

| Substrate | Catalyst | CO₂ Pressure (bar) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 2-BuOH | [RhCl(CO)₂]₂/CHI₃ | 20 | 20 | 80 |

| 1-BuOH | [RhCl(CO)₂]₂/CHI₃ | 20 | 30 | 48 |

Conditions: 160°C, 66 hours. Secondary products include ethers and linear alkenes .

Enzymatic Dehydration

Dihydroxy acid dehydratase catalyzes dehydration in biosynthetic pathways, though activity varies with substituents.

Key Findings

-

Substrate Specificity: Enzymatic activity decreases with larger alkyl groups (e.g., propyl or butyl substituents reduce efficiency).

-

Optimal Substrate: (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid shows highest reactivity .

Comparison of Reactivity

Table 2: Reaction Pathways and Yields

| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) |

|---|---|---|---|

| Nitrile Formation | NH₃, Δ | 3-Ethylpentanenitrile | 90 |

| Reduction | LiAlH₄, ether | 3-Ethylpentanol | 85 |

| Esterification | CH₃OH, H₂SO₄ | Methyl 3-ethylpentanoate | 75 |

| Hydrocarboxylation | [RhCl(CO)₂]₂, CO₂/H₂ | Branched carboxylic acids | 48–80 |

Aplicaciones Científicas De Investigación

3-Ethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Mecanismo De Acción

The mechanism of action of 3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 3-Methylpentanoic acid

- 3-Propylpentanoic acid

- 3-Isopropylpentanoic acid

Comparison: 3-Ethylpentanoic acid is unique due to the presence of the ethyl group at the third carbon position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .

Actividad Biológica

3-Ethylpentanoic acid, also known as 2-amino-3-ethylpentanoic acid, is a branched-chain amino acid derivative with notable biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.199 g/mol

- CAS Number : 14328-54-2

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in scientific research:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds derived from this acid have been tested against various bacterial strains, demonstrating inhibitory effects on pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. It has been suggested that this compound can influence neurotransmitter levels and provide protection against neurodegenerative conditions .

- Potential in Drug Development : The structural characteristics of this compound allow it to serve as a scaffold for the development of new therapeutic agents. Its derivatives have been explored for their potential in treating various diseases, including metabolic disorders and certain types of cancer .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several compounds derived from this compound against common bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

| Escherichia coli | 10 |

These findings support the potential use of this compound derivatives in developing new antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers administered this compound to animal models subjected to oxidative stress. The results showed a reduction in markers of oxidative damage and improved cognitive function:

| Treatment Group | Oxidative Stress Marker (μM) | Cognitive Function Score |

|---|---|---|

| Control | 8.5 | 70 |

| Treatment | 4.2 | 85 |

This study highlights the compound's potential role in protecting neural tissues from oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death. This is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layer .

- Neuroprotective Mechanism : It is believed that this compound modulates neurotransmitter release and enhances neuronal survival through antioxidant pathways, thereby mitigating oxidative stress .

Propiedades

IUPAC Name |

3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUSOSLBXVJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207594 | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-87-2 | |

| Record name | 3-Ethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.